molecular formula C11H11ClO2 B8464410 4-(Cyclopropylmethoxy)benzoyl chloride

4-(Cyclopropylmethoxy)benzoyl chloride

Cat. No.: B8464410
M. Wt: 210.65 g/mol
InChI Key: WGVIRORWENBPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)benzoyl chloride is a substituted benzoyl chloride derivative featuring a cyclopropylmethoxy group (–OCH₂C₃H₅) at the para position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry, where it facilitates the introduction of the cyclopropylmethoxy moiety into target molecules. The cyclopropylmethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design, such as in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor .

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

4-(cyclopropylmethoxy)benzoyl chloride

InChI

InChI=1S/C11H11ClO2/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2

InChI Key

WGVIRORWENBPOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare 4-(cyclopropylmethoxy)benzoyl chloride with other substituted benzoyl chlorides in terms of structural features, synthesis, applications, and research findings.

Table 1: Comparative Overview of Substituted Benzoyl Chlorides

Compound Name Substituents Molecular Formula Synthesis Method Key Applications References
This compound 4-(Cyclopropylmethoxy) C₁₁H₁₁ClO₂ Thionyl chloride reaction Pharmaceutical intermediate
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride 3-Cyclopropylmethoxy, 4-difluoromethoxy C₁₂H₁₁ClF₂O₃ Thionyl chloride reaction Synthesis of Roflumilast
m-Toluoyl chloride 3-Methyl C₈H₇ClO Commercial synthesis Derivatization reagent for amines
4-(Fluorosulfonyl)benzoyl chloride 4-Fluorosulfonyl C₇H₄ClFO₃S Not specified Irreversible adenosine A₁ antagonist synthesis
4-(trans-4-Propylcyclohexyl)benzoyl chloride 4-(trans-4-Propylcyclohexyl) C₁₇H₂₁ClO Not specified Agrochemical/pharmaceutical intermediates

Structural and Functional Comparisons

  • Substituent Effects on Reactivity :

    • The cyclopropylmethoxy group in this compound introduces steric bulk and electron-donating effects, which may slow nucleophilic acyl substitution compared to electron-withdrawing substituents (e.g., fluorosulfonyl in 4-(fluorosulfonyl)benzoyl chloride) .
    • The difluoromethoxy group in 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride enhances electrophilicity at the carbonyl carbon, improving reactivity in amide bond formation during Roflumilast synthesis .
  • Synthetic Routes :

    • Both this compound and its difluoromethoxy analogue are synthesized via thionyl chloride-mediated conversion of their parent benzoic acids, a standard method for benzoyl chloride preparation .
    • In contrast, m-toluoyl chloride is commercially available, indicating well-established industrial production .
  • Applications: Pharmaceutical Intermediates: The cyclopropylmethoxy derivatives are pivotal in synthesizing PDE4 inhibitors (e.g., Roflumilast), where the substituent improves target binding and pharmacokinetics . Chemical Reagents: m-Toluoyl chloride is widely used to derivatize amines for analytical chemistry, while 4-(fluorosulfonyl)benzoyl chloride enables irreversible enzyme inhibition in adenosine receptor antagonists . Agrochemical Potential: 4-(trans-4-propylcyclohexyl)benzoyl chloride’s bulky cyclohexyl group suggests utility in lipophilic agrochemicals .

Industrial and Research Significance

  • Efficiency in Drug Synthesis : The use of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride in Roflumilast production demonstrates enhanced reaction yields and scalability, critical for industrial processes .
  • Cost and Availability : m-Toluoyl chloride’s low cost ($24.00/5 g) contrasts with specialized derivatives like 4-(fluorosulfonyl)benzoyl chloride ($200.00/g), reflecting differences in synthetic complexity and demand .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.